1-(3-Bromophenyl)azetidine-3-carbonitrile

Medicinal Chemistry Lipophilicity Physicochemical Properties

1-(3-Bromophenyl)azetidine-3-carbonitrile (CAS 2139400-57-8) is a privileged N-arylazetidine-3-carbonitrile scaffold that enables rapid, orthogonal diversification without protecting groups. The meta‑bromo substituent and constrained azetidine ring deliver a CNS‑favorable logP (~2.5–2.9) and reduce entropic penalties vs. acyclic analogs. Engage the aryl bromide via Suzuki coupling, then convert the nitrile to a tetrazole/amide for hinge‑region probing. Ideal for kinase‑focused libraries and CB1 antagonists.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B12089343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)azetidine-3-carbonitrile
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC(=CC=C2)Br)C#N
InChIInChI=1S/C10H9BrN2/c11-9-2-1-3-10(4-9)13-6-8(5-12)7-13/h1-4,8H,6-7H2
InChIKeyRTGSGNNGUIOWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)azetidine-3-carbonitrile: Core Structural and Procurement Profile


1-(3-Bromophenyl)azetidine-3-carbonitrile (CAS 2139400-57-8) is a heterocyclic building block featuring a four-membered azetidine ring, a 3-bromophenyl substituent at the N1 position, and a carbonitrile group at the C3 position . With a molecular formula of C10H9BrN2 and a molecular weight of 237.1 g/mol, it belongs to the class of N-arylazetidine-3-carbonitriles, a scaffold valued for its conformational rigidity and dual synthetic handles [1]. This compound serves as a versatile intermediate in medicinal chemistry programs, particularly for kinase inhibitor and CNS-targeted projects, where its specific substitution pattern governs both reactivity in cross-coupling reactions and preliminary interactions with biological targets [2].

Why 1-(3-Bromophenyl)azetidine-3-carbonitrile Cannot Be Casually Substituted


Substituting 1-(3-Bromophenyl)azetidine-3-carbonitrile with a close analog, such as its para-bromo isomer or the des-bromo parent compound, is not a safe assumption for iterative medicinal chemistry. The position of the bromine atom on the phenyl ring dictates the electronic distribution and dipole moment of the molecule, directly influencing both its reactivity in palladium-catalyzed cross-couplings and its interaction with hydrophobic protein pockets [1]. Furthermore, the presence of both the nitrile and the bromophenyl group is critical; removing the nitrile eliminates a key hydrogen-bond acceptor and a synthetic handle for further derivatization into carboxylic acids, amides, or tetrazoles [2]. Even altering the ring scaffold from the conformationally constrained azetidine to a more flexible acyclic 3-aminopropionitrile can drastically reduce target-binding specificity due to an entropic penalty [3]. The quantitative evidence below details the specific, measurable consequences of these structural modifications.

Quantitative Differentiation Guide for 1-(3-Bromophenyl)azetidine-3-carbonitrile Selection


Physicochemical Property Differentiation: Meta- vs. Para-Bromo Isomer Effects on Lipophilicity

The 3-bromo (meta) substitution on the phenyl ring of this compound results in distinct physicochemical properties compared to the 4-bromo (para) isomer. While experimentally determined logP values for these specific isomers are not publicly available, computed data for the closely analogous compound 1-(3-bromophenyl)azetidine shows an XLogP3 of 2.9 [1]. By comparison, the 4-bromo positional isomer is expected to exhibit a slightly higher logD due to reduced dipole moment in the para configuration, a trend consistently observed in simple brominated N-phenylazetidine series [2]. This difference in lipophilicity, even on the order of 0.3–0.5 log units, can impact membrane permeability, metabolic stability, and off-target binding profiles in a drug discovery context [2].

Medicinal Chemistry Lipophilicity Physicochemical Properties

Reactivity Differentiation: Dual Synthetic Handles vs. Mono-Functionalized Analogs

A key differentiator for 1-(3-bromophenyl)azetidine-3-carbonitrile is the orthogonal reactivity offered by its dual functional groups: the aryl bromide and the aliphatic nitrile. The presence of the bromine atom at the 3-position of the phenyl ring allows for late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings [1]. Simultaneously, the carbonitrile at the azetidine's 3-position can be independently transformed into a carboxylic acid, primary amide, aminomethyl, or tetrazole group without affecting the bromophenyl moiety [2]. In stark contrast, the analog 1-(3-bromophenyl)azetidine (CAS 1313883-55-4) lacks the nitrile handle entirely, limiting its utility to a single diversification vector [3]. This dual-handle architecture effectively doubles the potential for diversity-oriented synthesis from a single starting material.

Organic Synthesis Cross-Coupling Building Block Utility

Conformational Rigidity Advantage: Azetidine vs. Acyclic 3-Aminopropionitrile Analogs for Kinase Hinge Binding

The azetidine ring provides a well-documented conformational constraint that can significantly enhance target binding affinity compared to flexible acyclic analogs. In the context of kinase inhibitor design, azetidine-3-carbonitrile fragments have been incorporated into ATP-competitive inhibitors where the nitrile acts as a hinge-binding motif [1]. For example, the azetidine-3-carbonitrile moiety is a critical pharmacophoric element in potent MNK1 and JAK kinase inhibitors, with reported IC50 values in the low nanomolar range (IC50 = 5 nM for a representative azetidine-3-carbonitrile-containing MNK1 inhibitor) [2]. Replacing the azetidine ring with a flexible 3-aminopropionitrile chain typically results in a >10-fold loss in potency due to the entropic cost of rigidifying the open-chain analog into its bioactive conformation [3].

Kinase Inhibitor Conformational Constraint Scaffold Rigidity

Synthetic Accessibility via the Baylis-Hillman Reaction: Yield and Diastereoselectivity Comparison

The azetidine-3-carbonitrile scaffold, including the 1-aryl substituted class to which this compound belongs, is accessible via a one-pot Baylis-Hillman annulation strategy that offers significant advantages in efficiency and selectivity over traditional linear syntheses. The method achieves high diastereoselectivity and yields ranging from 60–85% for the synthesis of 1,2-disubstituted azetidine-3-carbonitriles [1]. This is a notable improvement over the conventional route involving alkylation of azetidine with 3-bromobenzyl chloride, which typically proceeds with moderate yields (40–60%) due to competing ring-opening side reactions . The Baylis-Hillman approach provides a more reliable supply of the core scaffold, directly impacting the commercial availability and cost of advanced intermediates.

Synthetic Methodology Baylis-Hillman Reaction Diastereoselective Synthesis

Procurement-Driven Application Scenarios for 1-(3-Bromophenyl)azetidine-3-carbonitrile


Diversity-Oriented Synthesis of Kinase-Focused Libraries via Sequential Dual-Handle Functionalization

This compound is uniquely suited for the rapid generation of kinase-focused compound libraries. In a typical workflow, the aryl bromide handle is engaged first in a Suzuki-Miyaura cross-coupling to diversify the aromatic portion, followed by transformation of the carbonitrile to a tetrazole or primary amide to probe the hinge-binding region. The rigid azetidine core provides a pre-organized scaffold that enhances the probability of obtaining potent hits, as demonstrated by the low nanomolar IC50 values (5 nM) achieved by related azetidine-3-carbonitrile-containing inhibitors against MNK1 kinase [5]. The orthogonality of the two handles allows for a two-dimensional matrix library synthesis without protecting group chemistry, maximizing the number of compounds obtained per gram of starting material.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity and BBB Penetration Potential

The meta-bromo substitution pattern, combined with the polar nitrile group, helps maintain a calculated logP within the optimal CNS drug-like range (predicted XLogP3 ≈ 2.5–2.9). This physicochemical profile supports blood-brain barrier penetration while minimizing the risk of P-glycoprotein efflux and hERG channel blockade often associated with more lipophilic para-substituted analogs [5]. Medicinal chemists targeting neurological indications (e.g., cognitive disorders, Alzheimer's disease) can use this building block to explore the CB1 receptor antagonist space, a target class where azetidine derivatives have shown clinical promise [6]. The constrained azetidine ring further reduces the number of rotatable bonds, another favorable parameter for CNS drug design.

Chemical Probe Development for Bromodomain and Epigenetic Targets

The azetidine-3-carbonitrile core has been validated as a structural motif in bromodomain inhibitors. While direct binding data for 1-(3-Bromophenyl)azetidine-3-carbonitrile itself is not yet reported, the broader class of azetidine-3-carbonitrile-containing probes has demonstrated Kd values as low as 12 nM against BRD4 BD1 in BROMOscan assays [5]. The presence of the 3-bromophenyl group provides a convenient vector for further structure-activity relationship (SAR) exploration. The combination of ring strain-driven reactivity and the hydrogen-bond-accepting nitrile makes this scaffold a privileged starting point for acetyl-lysine mimetic design.

Agrochemical and Crop Protection Intermediate Synthesis

Beyond pharmaceutical applications, the compound's dual functional handles are valuable for synthesizing agrochemical active ingredients. Azetidine-containing compounds have been disclosed in patents as invertebrate pest control agents [5]. The bromine atom enables late-stage installation of diverse aromatic substituents, while the carbonitrile can serve as a precursor to amide and carboxylate pharmacophores commonly found in commercial fungicides and insecticides. The robust, high-yielding Baylis-Hillman synthetic route (60–85% yield) ensures scalable and cost-effective procurement for industrial agrochemical R&D programs [6].

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